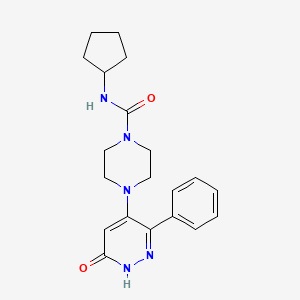![molecular formula C15H21N5O B6439540 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(piperidin-4-yl)methoxy]pyrimidine CAS No. 2549042-32-0](/img/structure/B6439540.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(piperidin-4-yl)methoxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(piperidin-4-yl)methoxy]pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring which is a six-membered ring with two nitrogen atoms, a pyrazole ring which is a five-membered ring with two nitrogen atoms, and a piperidine ring which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of multiple functional groups means that there are many possible sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would all be influenced by the arrangement of functional groups within the molecule .作用機序
Target of Action
It is known that this compound is used in the synthesis of new metal–organic frameworks (mofs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material and can be used in gas storage, separation, and catalysis .
Mode of Action
The compound interacts with its targets through the formation of MOFs. The bifunctional linker 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (H2mpba) was used for the synthesis of these MOFs . The resulting changes include the formation of potentially porous structures with solvent molecules included in the channels of the as-synthesized materials .
Biochemical Pathways
The synthesized mofs have shown good co2 adsorption capacity , indicating that they could potentially be used in carbon capture and storage applications.
Result of Action
The result of the compound’s action is the formation of MOFs with good CO2 adsorption capacity . These MOFs are potentially porous structures with solvent molecules included in the channels of the as-synthesized materials .
Action Environment
The action of this compound can be influenced by environmental factors such as the solvent used for the synthesis of the MOFs. For example, the MOFs were synthesized in a solvent-mixture of dimethylformamide/water and acetonitrile/water . The choice of solvent can affect the structure of the resulting MOFs and their adsorption capacity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-(piperidin-4-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11-7-12(2)20(19-11)14-8-15(18-10-17-14)21-9-13-3-5-16-6-4-13/h7-8,10,13,16H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZWVXYMKZOHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(piperidin-4-yl)methoxy]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B6439463.png)
![4,6-difluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B6439481.png)
![1-[(3-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane](/img/structure/B6439485.png)
![4-cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6439502.png)
![7-methoxy-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6439510.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6439511.png)
![3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine](/img/structure/B6439517.png)
![3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B6439524.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B6439526.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine dihydrochloride](/img/structure/B6439532.png)

![4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one](/img/structure/B6439552.png)
![1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B6439554.png)
![4,4,4-trifluoro-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}butan-1-one](/img/structure/B6439558.png)